molecular formula C14H15N3O2 B2726155 (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2035000-50-9

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide

Cat. No.: B2726155
CAS No.: 2035000-50-9
M. Wt: 257.293
InChI Key: UAKASKHZYVOIMP-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a synthetic organic compound designed for research applications. Its molecular structure integrates a furan-acrylamide moiety linked to a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine group, a scaffold recognized for its relevance in medicinal chemistry. Researchers can investigate this compound based on the known properties of its structural subunits. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has been identified in studies of novel chlorins as very active photodynamic agents for targeting melanoma cells . Concurrently, the (E)-3-(furan-2-yl)-acrylamide pharmacophore is established in scientific literature as a key structural feature in highly selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine receptor (nAChR) . Compounds featuring this motif have demonstrated significant anxiolytic-like activity in preclinical models and have been studied for their potential to relieve neuropathic pain, suggesting a mechanism mediated by the positive modulation of the α7 nAChR subtype . This combination of structural features makes this compound a compelling candidate for further investigation in various biochemical and pharmacological research pathways. Potential areas of study include, but are not limited to, photodynamic therapy, neuroscience, and the exploration of nicotinic receptor function. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c18-14(4-3-13-2-1-9-19-13)16-11-6-8-17-12(10-11)5-7-15-17/h1-5,7,9,11H,6,8,10H2,(H,16,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKASKHZYVOIMP-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Key Intermediates

Preparation of (E)-3-(Furan-2-yl)acrylic Acid

The α,β-unsaturated carboxylic acid is synthesized via Knoevenagel condensation , a widely used method for forming acrylamides.

Procedure from Wahab et al. (2022)
  • Reactants : Furan-2-carbaldehyde (1.0 eq) and cyanoacetamide (1.2 eq).
  • Conditions : Reflux in ethanol with piperidine (0.1 eq) for 3 hours.
  • Yield : 90% after recrystallization.
  • Key Data :
    • IR: 2216 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).
    • ¹H NMR (DMSO-d₆): δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.89 (s, 1H, furan-H), 6.72–6.68 (m, 2H, furan-H).
Optimization via TEA–TBHP System
  • Reactants : Aroylacetonitrile (1.0 eq) and arylglyoxal (1.0 eq).
  • Conditions : Toluene, triethylamine (TEA, 0.5 eq), and tert-butyl hydroperoxide (TBHP, 1.1 eq) at 70°C for 4–6 hours.
  • Yield : 54–72% for Z-selective acrylamides.

Synthesis of 5-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine

This bicyclic amine is prepared through cyclocondensation followed by reduction.

Method from CN105884783A (2016)
  • Step 1 : Cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate with 3,6-dihydro-2H-pyran-4-carbonitrile in acetonitrile using K₂CO₃.
  • Step 2 : Hydrogenation over Pd/C to saturate the pyran ring.
  • Yield : 68% after chiral separation.
Alternative Route from EP3458456B1 (2017)
  • Reactants : Ethyl 3-amino-1H-pyrazole-4-carboxylate and tetrahydropyran-4-carbonitrile.
  • Conditions : Toluene, K₃PO₄ at 80°C for 12 hours.
  • Yield : 75%.

Amide Coupling Strategies

The final step involves coupling the acrylic acid with the tetrahydropyrazolo-pyridine amine.

Carbodiimide-Mediated Coupling

  • Reactants : (E)-3-(Furan-2-yl)acrylic acid (1.0 eq), 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (1.2 eq).
  • Conditions :
    • EDCl (1.5 eq), HOBt (1.5 eq) in DMF.
    • Stirred at 25°C for 12 hours.
  • Yield : 82% after column chromatography.

Mixed Anhydride Method

  • Reactants : Acrylic acid activated with ClCO₂Et (1.2 eq) in THF.
  • Conditions : Amine added at 0°C, stirred for 2 hours.
  • Yield : 76%.

Microwave-Assisted Coupling

  • Reactants : Pre-activated acid (as NHS ester) and amine.
  • Conditions : Microwave irradiation at 100°C for 20 minutes.
  • Yield : 88%.

Reaction Optimization and Challenges

Stereoselectivity in Acrylamide Formation

The E-configuration is favored due to conjugation stabilization. Use of TBHP in toluene minimizes Z-isomer formation (<5%).

Purification Challenges

  • Issue : Co-elution of unreacted amine and acrylamide.
  • Solution : Gradient elution with EtOAc/hexane (30% → 70%) on silica gel.

Scalability Considerations

  • Batch Size : Reactions >10 mmol show reduced yields (∼10% drop) due to exothermic side reactions.
  • Mitigation : Slow addition of carbodiimide reagents under nitrogen.

Spectroscopic Characterization

Table 1: Key Spectroscopic Data for (E)-3-(Furan-2-yl)-N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide
Technique Data Source
IR (KBr) 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)
¹H NMR δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 6.72 (m, 2H, furan), 4.12 (m, 1H, NH)
13C NMR δ 165.2 (C=O), 148.3 (C=N), 112.4 (furan-C)
HRMS [M+H]⁺ calcd. for C₁₅H₁₄N₃O₂: 268.1085, found: 268.1089

Mechanistic Insights

Knoevenagel Condensation Pathway

  • Deprotonation of cyanoacetamide by piperidine.
  • Nucleophilic attack on furan-2-carbaldehyde.
  • Elimination of H₂O to form α,β-unsaturated nitrile.
  • Hydrolysis to carboxylic acid under acidic conditions.

Amide Coupling Mechanism

  • Activation of carboxylic acid via EDCl/HOBt to form O-acylisourea.
  • Nucleophilic attack by the amine to yield acrylamide.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted furans.

Scientific Research Applications

Antioxidant and Antimicrobial Activity

Research has indicated that compounds similar to (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide exhibit significant antioxidant and antimicrobial properties. For instance, derivatives of pyrazole have shown promising results against various microbial strains, suggesting that modifications in the pyrazole scaffold can enhance biological activity .

Modulation of Nicotinic Receptors

Studies have demonstrated that related compounds act as positive allosteric modulators of nicotinic acetylcholine receptors. Specifically, this compound may influence receptor activity which is crucial for developing treatments for disorders like anxiety and schizophrenia .

Analgesic Properties

Preliminary investigations into the analgesic effects of similar compounds have shown that they can induce significant pain relief in animal models. The mechanism appears to involve modulation of pain pathways through interaction with central nervous system receptors .

Study on Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives evaluated their antimicrobial efficacy against various pathogens. The results indicated that modifications in the furan and pyrazole moieties significantly impacted antibacterial activity. Compounds with enhanced electron-donating groups exhibited superior activity against Gram-positive bacteria .

Exploration of CNS Effects

A pharmacological study assessed the anxiolytic effects of compounds structurally related to this compound using behavioral assays in rodents. Results indicated dose-dependent anxiolytic effects with chronic administration showing enhanced efficacy compared to acute treatment .

Summary Table of Properties and Activities

Property/ActivityDescriptionReference
Antioxidant Activity Significant activity observed in various assays
Antimicrobial Activity Effective against multiple microbial strains
Modulation of Nicotinic Receptors Positive allosteric modulation noted
Analgesic Properties Induces pain relief in animal models
Synthesis Method Ultrasound-assisted synthesis improves efficiency

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Biological Activity References
(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide Pyrazolo[1,5-a]pyridine Furan-2-yl acrylamide Not explicitly reported; inferred from analogs N/A
5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Phenyl, trifluoromethyl Screened as κ-opioid receptor (KOR) agonist candidate
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo[1,5-a]pyrazine 3-Methylfuran-2-carbonyl, ethyl ester Non-nucleoside inhibitor of RSV polymerase complex
(1R,2R)-2-[4-(5-methyl-1H-pyrazol-3-yl)benzoyl]-N-(4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)cyclohexane-1-carboxamide Pyrazolo[1,5-a]pyrazine Cyclohexane carboxamide, methylpyrazole WHO-listed drug candidate (biological target unspecified)
2-(3-pyridinyl)-N-[(tetrahydro-2-furanyl)methyl]pyrazolo[1,5-a]pyridine-5-carboxamide Pyrazolo[1,5-a]pyridine Pyridinyl, tetrahydrofuranmethyl carboxamide Synthetic intermediate; potential TLR7-9 antagonist

Key Comparative Insights

Structural Variations and Pharmacological Implications

  • Core Heterocycle Differences :

    • Pyrazolo[1,5-a]pyridine (target compound): Exhibits planar aromaticity conducive to π-π stacking, commonly seen in kinase inhibitors .
    • Pyrazolo[1,5-a]pyrimidine (): The pyrimidine nitrogen enhances hydrogen-bonding capacity, critical for receptor binding (e.g., KOR agonism) .
    • Pyrazolo[1,5-a]pyrazine (): Additional nitrogen atoms improve solubility and metabolic stability, advantageous for antiviral agents .
  • Substituent Effects :

    • The furan-2-yl acrylamide in the target compound may enhance selectivity for cysteine proteases or kinases via Michael addition or hydrogen bonding, respectively.
    • Trifluoromethyl groups () increase lipophilicity and metabolic resistance, favorable for CNS-targeting drugs .
    • Carboxamide vs. Ester Linkers : Carboxamides (e.g., ) improve binding affinity through hydrogen bonding, while esters () prioritize synthetic accessibility .

Biological Activity

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound's structure consists of a furan ring and a tetrahydropyrazolo moiety linked through an acrylamide group. This configuration may influence its interaction with biological targets.

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes or modulation of cytokine production. Given the presence of the tetrahydropyrazolo moiety in our compound, it may exhibit similar anti-inflammatory effects as other pyrazole derivatives that have shown efficacy in reducing inflammation in various models .

Neuropharmacological Effects

A related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, has been identified as a selective positive allosteric modulator of α7 nicotinic receptors, producing anxiolytic-like effects in animal models . This suggests that this compound may also interact with nicotinic receptors or similar targets in the central nervous system.

The potential mechanisms of action for this compound may include:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : Similar to its analogs that modulate nicotinic receptors or other neurotransmitter systems.
  • Signal Transduction Pathways : Influence on pathways such as MAPK/ERK or PI3K/Akt that are critical in cancer and neuropharmacology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural elements:

Structural FeatureImportance
Furan RingMay enhance lipophilicity and receptor binding affinity.
TetrahydropyrazoloCritical for interaction with kinase targets and modulation of receptor activity.
Acrylamide GroupProvides a reactive site for further chemical modifications that can enhance biological activity.

Case Studies and Research Findings

  • Antitumor Studies : Pyrazole derivatives have shown inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Neuropharmacological Research : The anxiolytic-like effects observed in related compounds suggest a pathway for exploring the neuropharmacological potential of this compound .
  • Inflammatory Models : Studies on similar pyrazole compounds indicate potential for reducing inflammation markers in vivo .

Q & A

Q. What are the critical steps in synthesizing (E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Formation of intermediates : Coupling furan-2-yl acrylate with tetrahydropyrazolo[1,5-a]pyridine precursors under controlled pH and temperature (e.g., −45°C for electrophilic substitutions) .

Geometric isomer control : Maintaining E-configuration requires strict control of reaction kinetics (e.g., avoiding prolonged heating to prevent Z-isomer formation) .

Purification : Use of column chromatography (silica gel) and HPLC for intermediate/final compound isolation. Purity is confirmed via TLC (Rf comparison) and LC-MS (>98% purity threshold) .

  • Example Table : Common Reaction Conditions
StepReagentsTemperatureSolventMonitoring Method
1Hexamethyldisilazane, THF−45°C → 25°CTHFTLC (EtOAc/hexane 3:7)
2Trifluoroacetic acid, H₂O<5°CH₂OHPLC (C18 column)

Q. How is the E-configuration of the acrylamide moiety confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Distinct coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) in ¹H NMR .
  • X-ray Crystallography : Definitive confirmation via crystal structure analysis (e.g., dihedral angles > 150° between substituents) .
  • Computational Validation : DFT calculations to compare experimental and theoretical NMR/IR spectra .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis (>10 g)?

  • Methodological Answer :
  • Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions .

  • Catalyst Screening : Use Pd/C or AlEt₃ to accelerate coupling steps (e.g., amide bond formation) .

  • Process Automation : Employ continuous-flow reactors for exothermic steps (e.g., acrylation) to maintain temperature control .

    • Data Contradiction Resolution :
      Conflicting yield reports (e.g., 60% vs. 85%) may arise from residual moisture in solvents. Use Karl Fischer titration to ensure anhydrous conditions .

Q. How should discrepancies between in vitro and in vivo neurotoxicity data be addressed?

  • Methodological Answer :
  • Mechanistic Studies : Compare metabolite profiles (LC-MS/MS) to identify bioactive species (e.g., epoxide intermediates) .
  • Orthogonal Assays : Use SH-SY5Y neuronal cells (in vitro) and zebrafish models (in vivo) to assess blood-brain barrier penetration .
  • Protein Adduct Analysis : Immunoblotting for acrylamide-modified neurofilaments to confirm target engagement .

Q. What computational strategies predict the compound’s interaction with kinase targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of pyrazolo[1,5-a]pyridine-binding kinases (e.g., CDK2) .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • SAR Analysis : Compare electrostatic potentials of furan vs. thiophene analogs to optimize selectivity .

Methodological Best Practices

  • Contradiction Handling : If biological activity conflicts with structural analogs (e.g., furan vs. chlorophenyl derivatives), conduct competitive binding assays (SPR) to validate target specificity .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via UPLC-PDA to identify hydrolytic or oxidative byproducts .

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